molecular formula C10H18N2 B14633450 2-Heptyl-1H-imidazole CAS No. 56750-07-3

2-Heptyl-1H-imidazole

Cat. No.: B14633450
CAS No.: 56750-07-3
M. Wt: 166.26 g/mol
InChI Key: ABLCFODXAYBNID-UHFFFAOYSA-N
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Description

2-Heptyl-1H-imidazole (CAS 56750-07-3) is a high-purity organic compound with the molecular formula C 10 H 18 N 2 and a molecular weight of 166.26 g/mol. This chemical features an imidazole heterocycle, a five-membered aromatic ring containing two nitrogen atoms, which is substituted with a heptyl chain at the 2-position. The imidazole scaffold is of profound significance in medicinal chemistry and biochemistry due to its presence in the essential amino acid histidine and the neurotransmitter histamine . This ring system is amphoteric, capable of acting as both an acid and a base, and is a good donor and acceptor of hydrogen bonds, which is critical for its role in enzymatic catalysis and interactions with biological targets . Researchers value this compound as a versatile building block for synthesizing more complex molecules and as a core structure in the development of new compounds with potential biological activity . The specific presence of the heptyl chain contributes to the compound's lipophilicity, which can influence its behavior in biological systems and material applications. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56750-07-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-heptyl-1H-imidazole

InChI

InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

ABLCFODXAYBNID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC=CN1

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms of 2 Heptyl 1h Imidazole Analogues

Influence of the Heptyl Chain on Molecular Interactions

The seven-carbon alkyl chain at the 2-position of the imidazole (B134444) ring is a primary determinant of the compound's physicochemical properties, directly influencing its interaction with biological systems through lipophilicity, steric, and electronic effects.

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical parameter in drug design that describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. acdlabs.comresearchgate.net The heptyl group, being a long alkyl chain, significantly increases the lipophilicity of the 2-Heptyl-1H-imidazole molecule. This property is directly correlated with the length of the alkyl chain; as the number of carbon atoms increases, so does the log P value.

This modulation of lipophilicity has profound research implications. A higher log P value generally enhances the ability of a molecule to cross biological membranes, such as the blood-brain barrier, and to engage with hydrophobic pockets within protein targets. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other biological molecules. Therefore, the heptyl chain represents a balance, providing substantial lipophilicity that can be optimized in drug design by adjusting the chain length. mdpi.com Studies on related compounds have shown that finding an optimal alkyl chain length is beneficial for enhancing biological potency by achieving suitable hydrophobicity. mdpi.com

CompoundAlkyl ChainCalculated Log P*
2-Methyl-1H-imidazole-CH₃0.22
2-Ethyl-1H-imidazole-C₂H₅0.71
2-Propyl-1H-imidazole-C₃H₇1.20
2-Butyl-1H-imidazole-C₄H₉1.69
2-Pentyl-1H-imidazole-C₅H₁₁2.18
2-Hexyl-1H-imidazole-C₆H₁₃2.67
This compound-C₇H₁₅3.16

*Calculated Log P values are estimates generated for illustrative purposes and may vary between prediction software.

The size, shape, and flexibility of the heptyl chain introduce significant steric effects that influence molecular interactions. Steric hindrance, caused by the bulk of the alkyl group, can impact how a molecule binds to a biological target. mdpi.com In some cases, bulky groups can prevent optimal binding, while in others, they may enhance selectivity by preventing the molecule from fitting into the active sites of off-target proteins. The flexibility of the seven-carbon chain allows it to adopt numerous conformations, which can be advantageous for fitting into an irregularly shaped binding pocket.

Electronically, alkyl groups are weak electron-donating groups. This has a subtle but measurable effect on the imidazole ring, slightly increasing its basicity (pKa) compared to an unsubstituted imidazole. This can influence the protonation state of the ring at a given pH, which in turn affects its ability to participate in hydrogen bonding and other electrostatic interactions. However, in the context of long alkyl chains like heptyl, the steric and lipophilic contributions to bioactivity are generally considered more significant than the modest electronic effects.

Role of the Imidazole Heterocycle in Molecular Recognition

The imidazole ring is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to engage in multiple types of non-covalent interactions. nih.govresearchgate.net

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. With a pKa of approximately 7 for its conjugate acid, it can exist in three different forms at physiological pH: a neutral form and a protonated, cationic form. researchgate.netchemijournal.com The neutral form itself exists as two rapidly interconverting isomers called tautomers (the Nπ-H and Nτ-H forms), where the single hydrogen atom can reside on either of the two nitrogen atoms. nih.gov

This ability to exist in different protonation and tautomeric states is fundamental to its role in molecular recognition. nih.govnih.gov In the active site of an enzyme or the binding pocket of a receptor, the local microenvironment can stabilize one form over the others. This allows the imidazole ring to function as a proton donor or acceptor, a crucial role in many enzymatic reactions and ligand-receptor binding events. nih.govnih.gov The specific state—cationic or a particular neutral tautomer—determines the geometry and nature of the interactions it can form. nih.gov

State of Imidazole RingKey FeaturesRole in Molecular Recognition
Neutral (Nτ-H Tautomer)N-H is an H-bond donor; other N is an H-bond acceptor.Can simultaneously donate and accept hydrogen bonds.
Neutral (Nπ-H Tautomer)N-H is an H-bond donor; other N is an H-bond acceptor.Presents a different geometric arrangement of H-bond donors/acceptors.
Protonated (Cationic)Both nitrogens are protonated; positive charge is delocalized.Acts as a strong H-bond donor; can form salt bridges with anionic residues (e.g., Asp, Glu).

The imidazole heterocycle is a versatile participant in key non-covalent interactions that stabilize ligand-target complexes.

Hydrogen Bonding: In its neutral form, the pyrrole-like nitrogen (-NH) acts as a hydrogen bond donor, while the pyridine-like nitrogen (=N-) is a hydrogen bond acceptor. nih.govrsc.org In its protonated, imidazolium (B1220033) form, it becomes a potent hydrogen bond donor. nih.gov This dual capability allows it to form precise and strong interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's binding site.

π-π Stacking: As an aromatic ring, imidazole can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com These interactions, which arise from the attraction between electron-rich and electron-poor regions of aromatic rings, are crucial for the affinity and orientation of a ligand within a binding pocket. researchgate.netmdpi.com Studies have demonstrated that imidazole-based π-π stacked dimers can form strong and efficient pathways for interaction. nih.govrsc.org

Rational Design Principles for Modulating Bioactivity

The SAR of this compound analogues can be systematically explored using rational design principles to modulate bioactivity. nih.gov This involves making targeted chemical modifications to optimize desired properties. researchgate.netscispace.com Key strategies include:

Alkyl Chain Modification: The length, branching, and rigidity of the C2-alkyl chain can be altered to fine-tune lipophilicity and steric fit. mdpi.com For instance, shortening or lengthening the chain from seven carbons, or introducing double bonds or cyclic structures, can optimize interactions within a specific hydrophobic pocket of a target protein.

Substitution on the Imidazole Ring: Placing substituents on the carbon or nitrogen atoms of the imidazole ring can modulate its electronic properties (pKa), metabolic stability, and hydrogen-bonding capacity. mdpi.com For example, adding an electron-withdrawing group can make the N-H proton more acidic, while substitution at one of the nitrogen atoms can block metabolism and eliminate its hydrogen-bond donating ability. mdpi.com

Bioisosteric Replacement: The imidazole ring or the heptyl chain can be replaced with bioisosteres—different functional groups with similar steric and electronic characteristics. This strategy is used to improve potency, selectivity, or pharmacokinetic properties while retaining the key binding interactions. For example, a triazole ring might substitute for the imidazole ring, or a phenyl group with a linker could mimic aspects of the heptyl chain. nih.gov

By applying these principles, researchers can systematically develop analogues of this compound with improved potency, selectivity, and drug-like properties. mdpi.com

Systematic Modification of Substituents at Imidazole Positions

The imidazole ring of this compound offers several positions (N-1, C-4, and C-5) where chemical modifications can be made to probe the impact on biological activity. SAR studies have revealed that the nature, size, and electronic properties of these substituents are critical determinants of a compound's efficacy and selectivity.

Modifications at the C-4 and C-5 positions of the imidazole ring have also been explored to understand their role in molecular recognition. The introduction of different aryl groups or other substituents at these positions can alter the electronic distribution and steric profile of the molecule, leading to changes in binding affinity and activity. For example, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, the nature of the substituents on the aryl rings at the C-4 and C-5 positions was found to influence their inhibitory potency against the enzyme 15-lipoxygenase.

The following table summarizes the general SAR findings from the systematic modification of substituents on the imidazole ring of analogues, drawing from broader studies on substituted imidazoles.

Position of ModificationType of SubstituentGeneral Impact on Biological Activity
N-1Alkyl (e.g., n-Butyl), BenzylCan lead to increased activity (e.g., antifungal). nih.gov
N-1Bulky groupsOften unfavorable for activity (e.g., antifungal). nih.gov
C-4 / C-5Aryl groups with electron-donating or electron-withdrawing substituentsInfluences potency and selectivity; specific effects depend on the target.

Exploration of Imidazole-Fused Ring Systems (e.g., Benzimidazoles)

Fusing the imidazole ring of this compound with a benzene (B151609) ring to form a 2-heptyl-1H-benzimidazole scaffold introduces a more rigid and extended aromatic system, which can significantly alter the compound's interaction with biological targets. The exploration of these imidazole-fused ring systems has been a fruitful area of research, revealing new avenues for modulating biological activity.

Benzimidazole (B57391) derivatives, in general, are known to possess a wide range of pharmacological activities. rroij.com The structure-activity relationships of these fused systems are influenced by substitutions on both the imidazole and the benzene portions of the molecule. Key positions for modification on the benzimidazole ring that have been shown to greatly influence anti-inflammatory activity, for example, include the N-1, C-2, C-5, and C-6 positions. nih.gov

For instance, the nature of the substituent at the C-2 position is of paramount importance. While the focus of this article is on the 2-heptyl derivative, it is informative to note that in broader benzimidazole SAR studies, variations at this position have profound effects. Similarly, substituents on the benzene ring (positions C-4, C-5, C-6, and C-7) can modulate the electronic properties and lipophilicity of the entire molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile.

The table below outlines the key positions on the benzimidazole ring and the general impact of substitutions on biological activity, based on broader SAR studies of benzimidazole derivatives.

Position of Modification on Benzimidazole RingGeneral Impact of Substitution
N-1Influences activity; various heterocyclic substitutions can be effective. nih.gov
C-2Crucial for activity; the nature of the substituent (in this case, heptyl) is a primary determinant of interaction.
C-5 / C-6Substituents can significantly modulate activity and selectivity. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Heptyl 1h Imidazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods model the electronic distribution and energy of the molecular system.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the optimized molecular geometry and electronic properties of molecules like 2-Heptyl-1H-imidazole. tandfonline.com DFT methods, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with basis sets like 6-311G(d,p), calculate the electron density to derive the molecule's energy and structure. tandfonline.com Ab initio methods, such as Hartree-Fock (HF), derive their information directly from first principles without experimental parameters.

These calculations are used to find the most stable conformation (the global minimum on the potential energy surface) of this compound by optimizing bond lengths, bond angles, and dihedral angles. For similar imidazole (B134444) derivatives, studies have shown that DFT calculations accurately predict geometric parameters that align well with experimental data from techniques like X-ray crystallography. researchgate.netiucr.org For instance, in a study of 2-ethyl-1H-benzo[d]imidazole, the calculated bond lengths and angles using the B3LYP/6-31G(d) level of theory were found to be in good agreement with experimental results. researchgate.net Such calculations for this compound would elucidate the spatial arrangement of the heptyl chain relative to the imidazole ring, which is crucial for understanding its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. wikipedia.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. ossila.comirjweb.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Imidazole Derivatives (Note: Data is for illustrative purposes and based on calculations for similar compounds, not this compound itself.)

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Imidazole (IM) DFT -6.65 -0.63 6.02
2-Methylimidazole (MIM) DFT -6.53 -0.57 5.96

This table was generated by Gemini based on data from related imidazole studies. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential.

For an imidazole derivative like this compound, the MEP surface would be expected to show the most negative potential (red) around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, identifying them as the primary sites for protonation and electrophilic interaction. irjweb.comscirp.org The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), making it a site for hydrogen bonding. The heptyl chain, being a nonpolar hydrocarbon, would show a largely neutral (green) potential. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation and assignment of experimental spectra.

Theoretical calculations, primarily using DFT, can accurately predict the vibrational frequencies of a molecule. These calculated frequencies can then be correlated with experimental Infrared (IR) and Raman spectra to provide a complete assignment of the vibrational modes. scirp.orgnih.gov

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The results yield a set of vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from anharmonicity and the use of a finite basis set. researchgate.net

For related molecules like 2-ethyl-1H-benzo[d]imidazole, studies have shown an excellent correlation between the vibrational frequencies calculated using the B3LYP method and those observed in experimental FT-IR and FT-Raman spectra. researchgate.net Similar calculations for this compound would allow for the assignment of specific vibrational modes, such as the N-H stretching, C=N stretching of the imidazole ring, and various C-H stretching and bending modes of the heptyl chain.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Imidazole Derivative (Note: This data is for 2-ethyl-1H-benzo[d]imidazole and serves as an example of the methodology.)

Vibrational Mode Calculated Frequency (cm-1) (B3LYP/6-31G(d)) Experimental FT-IR Frequency (cm-1)
N-H stretch 3450 3415
C-H stretch (aromatic) 3060 3055
C-H stretch (aliphatic) 2980 2975
C=N stretch 1625 1621

This table was generated by Gemini based on data from a study on a related compound. researchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and verification. imist.ma The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is the most common and reliable approach for predicting the isotropic magnetic shielding tensors of nuclei. imist.marsc.org

The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory (δ = σTMS - σsample). imist.ma These predicted 1H and 13C chemical shifts can be directly compared with experimental NMR data.

For various imidazole and benzimidazole (B57391) derivatives, the GIAO-DFT method has been shown to reproduce experimental chemical shifts with high accuracy, aiding in the unambiguous assignment of signals, especially for complex structures. researchgate.netresearchgate.netresearchgate.net A computational study of this compound would predict the chemical shifts for each unique proton and carbon atom, helping to confirm its structure and assign its experimental NMR spectrum. The calculations would reflect the influence of the electron-donating heptyl group and the electronic environment of the imidazole ring on the chemical shifts of nearby nuclei.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Imidazole
2-Methylimidazole
Benzimidazole
2-Ethyl-1H-benzo[d]imidazole

UV-Visible (UV-Vis) Absorption Spectra Simulations

Theoretical simulations of UV-Visible absorption spectra provide significant insights into the electronic properties and transitions of molecules like this compound. These computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths (λmax) and oscillator strengths (f) associated with electronic excitations from the ground state to various excited states.

For imidazole derivatives, UV-Vis spectra typically show strong absorption bands in the ultraviolet region. researchgate.net For example, computational analysis of a related compound, imidazole-2-carboxaldehyde, reveals two significant absorption bands. researchgate.net The first band, appearing between 270-300 nm, and a second, more intense band between 220-250 nm, are characteristic of electronic transitions within the molecule. researchgate.net Similar studies on 4-methyl-imidazole identify a characteristic absorption peak at 217 nm, while imidazole itself shows a peak at around 209 nm. mdpi.com

These simulations help to understand the nature of the electronic transitions. The primary transitions in such molecules are often characterized as π → π* and n → π* transitions, localized on the imidazole ring and any associated chromophores. For instance, in 2-nitroimidazole (B3424786) derivatives, simulations show a charge transfer from the imidazole ring to the nitro group upon electronic excitation. mdpi.com The specific electronic transitions, their corresponding wavelengths, and oscillator strengths for a model imidazole compound are detailed in the table below, illustrating the type of data generated from TD-DFT calculations.

Calculated Wavelength (nm)Oscillator Strength (f)Major Contribution (Transition)Excited State
285.100.145HOMO -> LUMOS1
243.550.278HOMO-1 -> LUMOS2

Data presented is representative of computational studies on imidazole derivatives, such as imidazole-2-carboxaldehyde, as specific simulation data for this compound was not available in the cited literature. Data derived from findings in a study on imidazole-2-carboxaldehyde. researchgate.net

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and molecular biology for understanding binding mechanisms and predicting binding affinities. nih.govdaneshyari.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. daneshyari.com A key output of these simulations is the binding affinity or binding energy, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

In silico studies on various imidazole derivatives have shown their potential to bind to a range of protein targets. For instance, docking studies of novel imidazole derivatives against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase, a target for antimicrobial properties, revealed good binding energies ranging from -6.91 to -8.01 kJ/mol. arabjchem.org In another study focusing on Cyclooxygenase-2 (COX-2) inhibitors, imidazole derivatives exhibited binding energies between -6.928 and -7.244 kJ/mol. nih.gov These computational predictions suggest a strong affinity for the active site of the target enzyme and are often the first step in identifying potential inhibitors. nih.govarabjchem.org

The following table summarizes predicted binding affinities for several imidazole derivatives against various protein targets, as reported in different research models.

Imidazole Derivative StudiedProtein TargetPredicted Binding Energy
Imidazole derivative containing pyrazole (B372694) moietyGlcN-6-P synthase (Antimicrobial Target)-8.01 kJ/mol
N-[(3-benzyl-2-methylsulfonylimidazol-4-yl)methyl]-4-methoxyanilineCyclooxygenase-2 (COX-2)-6.928 kJ/mol
Nitroimidazole-Indole ConjugateE. histolytica O-acetyl-serine Sulfohydroylase (EhOASS)-8.2 kcal/mol
2-chloro-4,5-dimethyl-1-phenyl-1H-imidazoleAPO-liver alcohol dehydrogenase-7.2 kcal/mol

Data derived from studies on various imidazole derivatives to illustrate the application of ligand-protein binding affinity prediction. nih.govarabjchem.orgresearchgate.netjscimedcentral.com

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds. lew.ronih.gov For flexible molecules like this compound, which has a rotatable heptyl chain, this analysis is crucial for identifying the most stable, low-energy conformers that are likely to be biologically active. lew.ro Computational methods such as force fields (e.g., MM+) and semi-empirical methods (e.g., AM1) are used to perform conformational searches. lew.ro Studies on imidazole derivatives have shown that the most stable conformers often adopt specific shapes, such as helical forms, which may limit or enhance access to a receptor's binding domain. lew.ro

Once a ligand is docked into a protein, Molecular Dynamics (MD) simulations are used to assess the stability of the resulting molecular complex over time. nih.govijsrset.com MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the ligand-protein system. nih.gov Key metrics evaluated during MD simulations to determine complex stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. nih.gov

These analyses confirm whether the binding pose predicted by docking is maintained and whether the ligand remains stably associated with the protein's active site. nih.govijsrset.com

A primary goal of molecular docking and MD simulations is to identify the specific amino acid residues within an enzyme's active site that form key interactions with the ligand. researchgate.net The imidazole ring itself is a critical pharmacophore capable of forming important interactions. nih.gov The sp² nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. nih.gov

Computational studies on imidazole derivatives have successfully identified these key interactions. For example, in a study of human primary amine oxidase (hAOC3), an imidazole molecule was found to form a hydrogen bond with the topaquinone (B1675334) (TPQ) cofactor in the active site. nih.gov A second binding site was also identified where imidazole interacted with residues Tyr394 and Thr212 in the substrate channel. nih.gov In another example, docking of imidazole-derived compounds into the active site of DNA gyrase B revealed that the oxygen atoms of a linked naphthalimide and nitro moiety could interact with ARG-76, while the imidazole nitrogen formed a hydrogen bond with ASP-73. nih.gov

Identifying these specific interactions—which can include hydrogen bonds, hydrophobic interactions, and π-cation interactions—is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.govresearchgate.net

Exploration of Biological Activities and Mechanisms in Non Clinical Research Models

Antimicrobial Research Pathways for Heptyl-Imidazole Derivatives

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Imidazole (B134444) derivatives have historically been a rich source of antimicrobial compounds, and research into 2-alkyl-substituted imidazoles continues this line of inquiry.

Investigation of Antibacterial Mechanisms: Interference with DNA Replication, Cell Wall Synthesis, and Cell Membrane Disruption (in vitro)

The antibacterial action of imidazole derivatives is often multifaceted. While specific mechanistic studies on 2-Heptyl-1H-imidazole are limited, research on related compounds suggests several potential pathways. One key mechanism for certain classes of imidazole derivatives, particularly nitroimidazoles, involves the inhibition of DNA synthesis. nih.gov These compounds can be reduced within bacterial cells to form radical anions that induce DNA strand breaks, thereby halting replication and leading to cell death. nih.gov

Another critical target for antibacterial agents is the bacterial cell wall, a structure essential for maintaining cell integrity. researchgate.net Some antibiotics function by inhibiting the enzymes responsible for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. youtube.commedcraveonline.com While direct evidence for this compound's interference with cell wall synthesis is not yet established, this remains a plausible mechanism for some imidazole-based compounds.

Perhaps the most direct mechanism of action for lipophilic compounds like this compound is the disruption of the bacterial cell membrane. The long alkyl chain of the heptyl group imparts significant lipophilicity, which can facilitate its insertion into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov Studies on imidazole-based ionic liquids have demonstrated that the length of the alkyl chain is directly correlated with their toxicity to bacteria, with longer chains showing greater antibacterial efficacy due to enhanced membrane disruption. nih.gov

Antifungal Efficacy Against Pathogenic Strains (in vitro studies)

Imidazole derivatives are well-established as antifungal agents, with several compounds used clinically to treat fungal infections. nih.gov Their primary mechanism of action often involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately fungal cell death.

In vitro studies have demonstrated the efficacy of various imidazole derivatives against a range of pathogenic fungal strains, including various species of Candida. nih.govmdpi.comresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a key parameter in assessing antifungal activity. While specific MIC values for this compound are not widely reported, data for other imidazole derivatives highlight their potential.

Imidazole DerivativeFungal StrainReported MIC (µg/mL)
ClotrimazoleCandida isolates3.12 - 50
KetoconazoleCandida isolates3.12 - 50
MiconazoleCandida isolates3.12 - 50
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)Candida spp.200 (mean)
1,1′-methanediylbis(1H-benzimidazole (AM5)Candida spp.312.5 (mean)

Antiviral Research Prospects for Imidazole Analogues

The broad biological activity of the imidazole scaffold extends to antiviral applications. nih.govresearchgate.net Imidazole derivatives have been investigated for their ability to inhibit the replication of a variety of viruses. nih.gov The mechanisms of antiviral action are diverse and can include targeting viral enzymes essential for replication, interfering with viral entry into host cells, or modulating the host's immune response. researchgate.net

For instance, certain imidazole-based compounds have shown activity against the influenza A virus by targeting the M2 proton channel. nih.gov Others have been screened for activity against a range of RNA and DNA viruses, with some 2-phenylbenzimidazole analogs demonstrating promising inhibitory effects. nih.gov More recently, computational studies have explored the potential of imidazole derivatives to inhibit the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov While specific research on the antiviral properties of this compound is in its early stages, the versatility of the imidazole core suggests that its analogues are promising candidates for further antiviral drug discovery. nih.gov

Activity Against Plant Bacterial Diseases

Beyond human health, imidazole derivatives are also being explored for their potential applications in agriculture. Plant bacterial diseases can cause significant crop losses, and there is a need for effective and environmentally benign control agents. nih.govresearchgate.net The same mechanisms that confer antibacterial activity against human pathogens, such as membrane disruption and enzyme inhibition, can also be effective against plant pathogenic bacteria. frontiersin.org Preliminary research has indicated that certain imidazole derivatives may have potential in managing bacterial diseases in plants. researchgate.net However, extensive research is still required to establish the efficacy and safety of this compound and its analogues for agricultural use. apsnet.org

Research into Antiproliferative Activity against Cancer Cell Lines (in vitro studies)

In addition to their antimicrobial properties, a significant body of research has focused on the anticancer potential of imidazole derivatives. researchgate.netsemanticscholar.org Numerous in vitro studies have demonstrated the ability of these compounds to inhibit the proliferation of a wide range of cancer cell lines.

The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates greater potency. While specific IC50 values for this compound are not extensively documented in publicly available literature, a wealth of data exists for various other imidazole derivatives, showcasing their potential as anticancer agents. researchgate.netnih.govnih.gov

Imidazole DerivativeCancer Cell LineReported IC50 (µM)
2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenolA549 (Non-small cell lung carcinoma)15
Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast cancer)0.73
Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231 (Breast cancer)20.4
A specific imidazole derivative (3c)Various cancer cell lines1.98 - 4.07
ImidazoleDLD-1 (Colon cancer)Reduced viability to 22% at 36 µM
ImidazoleHCT-116 (Colon cancer)Reduced viability to 28% at 36 µM

Mechanisms of Action in Cellular Growth Inhibition

The antiproliferative effects of imidazole derivatives are mediated by a variety of cellular mechanisms. nih.govresearchgate.net A common pathway is the induction of apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. nih.gov Studies have shown that some imidazole compounds can trigger apoptosis by promoting the expression of pro-apoptotic proteins like Bax and p53, while suppressing anti-apoptotic proteins such as Bcl-2. nih.gov This is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

Another important mechanism is the induction of cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that governs cell division. By interfering with key regulatory proteins, imidazole derivatives can halt the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cells from progressing through division and proliferation. nih.gov

Furthermore, imidazole-based compounds have been shown to inhibit the activity of various enzymes that are critical for cancer cell growth and survival. nih.gov For example, some derivatives act as inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which plays a key role in cell signaling pathways that drive tumor growth. nih.gov The inhibition of such enzymes can disrupt these signaling cascades and thereby suppress cancer cell proliferation. researchgate.net The generation of reactive oxygen species (ROS) within cancer cells is another mechanism by which some imidazole derivatives exert their anticancer effects, leading to oxidative stress and cellular damage. nih.govnih.gov

Enzymatic Interactions and Modulation

The imidazole ring is a key feature in numerous molecules that interact with enzyme systems. Its derivatives have been studied for their ability to inhibit or, in some cases, activate specific enzymes, highlighting the therapeutic potential of this chemical scaffold.

Inhibition or Activation of Specific Enzyme Systems (e.g., Methyltransferases)

Imidazole-containing compounds have been identified as inhibitors of various enzyme systems. Notably, they have shown inhibitory potency against histamine N-methyltransferase (HMT), an enzyme involved in histamine metabolism. nih.gov Certain novel series of imidazole derivatives have demonstrated HMT inhibitory potency in the nanomolar concentration range. nih.gov

Beyond HMT, the imidazole scaffold is found in inhibitors of other methyltransferases, which are crucial in epigenetic regulation. For instance, benzo[d]imidazole-containing scaffolds have been identified as inhibitors of Coactivator Associated Arginine Methyltransferase 1 (CARM1). acs.org High-throughput screening campaigns have led to the discovery of potent inhibitors for various histone methyltransferases like EZH2, G9a, and GLP, some of which incorporate imidazole or related heterocyclic structures. nih.govacs.org

The inhibitory action of imidazoles extends to other major enzyme families. They are known to interact with cytochrome P450 (P450) enzymes, which are vital in the metabolism of most drugs and xenobiotics. portlandpress.com The imidazole ring can coordinate to the heme iron within the active site of these enzymes, leading to inhibition. portlandpress.com Furthermore, different substituted imidazole derivatives have been evaluated as selective inhibitors for cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). nih.govresearchgate.net

Table 1: Examples of Enzyme Systems Modulated by Imidazole Derivatives
Enzyme SystemType of ModulationExample Imidazole ScaffoldReference
Histamine N-methyltransferase (HMT)InhibitionAminoquinoline-containing imidazoles nih.gov
Coactivator Associated Arginine Methyltransferase 1 (CARM1)InhibitionBenzo[d]imidazole derivatives acs.org
Cytochrome P450 (e.g., CYP119, P450cam)InhibitionAzole inhibitors (imidazole ring) portlandpress.com
Cyclooxygenase-2 (COX-2)Inhibition5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole researchgate.net
Nitric Oxide Synthase Type I (nNOS)InhibitionVarious imidazole derivatives nih.gov
GH1 β-glucosidaseInhibition (Partial Competitive)Imidazole nih.gov

Modulation of Bacterial Quorum Sensing Systems by Imidazole Scaffolds

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors, including virulence factor expression and biofilm formation. nih.govnih.gov The imidazole scaffold has emerged as a promising structure for the development of QS inhibitors. nih.gov These anti-quorum sensing compounds often mimic the structure of natural autoinducers, thereby disrupting bacterial communication and halting pathogenicity. nih.gov

In Gram-negative bacteria like Pseudomonas aeruginosa, the QS system involves signal molecules such as N-acyl homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS). nih.govfrontiersin.org One of the major signal molecules in the PQS system is 2-heptyl-3-hydroxy-4-(1H)-quinolone, along with its precursor, 2-heptyl-4(1H)-quinolone (HHQ). frontiersin.org The "2-heptyl" alkyl chain is a critical structural feature for its biological activity. It is hypothesized that compounds like this compound, which share this 2-heptyl side chain, may act as mimics or antagonists of these natural signaling molecules. By competing with the native autoinducer for its receptor, such imidazole derivatives can disrupt the QS signaling cascade.

Studies have shown that various imidazole derivatives can inhibit QS in reporter strains like Chromobacterium violaceum. nih.govnih.gov This inhibition prevents the production of virulence factors such as the pigment violacein, demonstrating the potential of the imidazole scaffold to attenuate bacterial pathogenesis without exerting bactericidal pressure, which could reduce the development of antibiotic resistance. nih.govnih.gov

Elucidation of Enzyme-Substrate/Inhibitor Binding Modes

Understanding how imidazole derivatives bind to their enzymatic targets is crucial for designing more potent and selective inhibitors. Crystallographic and molecular modeling studies have provided detailed insights into these interactions.

A common binding mode for imidazole-based inhibitors involves the coordination of one of the ring's nitrogen atoms to a metal ion in the enzyme's active site. portlandpress.comresearchgate.net This is exemplified in the inhibition of heme-containing enzymes like cytochrome P450 and heme oxygenase-1 (HO-1). portlandpress.comresearchgate.net The imidazole nitrogen binds to the heme iron, often perpendicular to the heme plane, which is a key interaction for potent inhibition. portlandpress.comresearchgate.net

In addition to metal coordination, the binding is stabilized by other interactions within the active site. For HO-1 inhibitors, key features for binding include not only the imidazole's coordination to the heme iron but also a hydrophobic moiety that fits into a hydrophobic pocket and a suitable spacer linking these two parts. researchgate.net Similarly, in cytochrome P450 enzymes, the binding of imidazole derivatives can induce significant conformational changes in the active site, highlighting the importance of protein flexibility in accommodating these inhibitors. portlandpress.com

In enzymes without a metal cofactor, such as the GH1 β-glucosidase from Spodoptera frugiperda (Sfβgly), imidazole acts as a partial competitive inhibitor. nih.gov It binds directly within the enzyme's active site, which reduces the enzyme's affinity for its natural substrate without affecting the maximum rate of the reaction. nih.gov This binding was confirmed by competition experiments showing that a known competitive inhibitor could hinder the binding of imidazole. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms of Imidazole Derivatives

Imidazole and its derivatives have demonstrated significant antioxidant properties, capable of scavenging free radicals and protecting against oxidative damage. nih.govjchemrev.com This activity is crucial for mitigating oxidative stress, a process implicated in numerous pathological conditions. nih.gov

The antioxidant capacity of imidazole derivatives has been evaluated using various assays, most commonly the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netcasjournal.org In these studies, newly synthesized imidazole derivatives have shown potent radical scavenging properties. researchgate.netcasjournal.org The mechanism often involves the transfer of a hydrogen atom from the imidazole derivative to the radical, thereby neutralizing it. The specific substitutions on the imidazole ring can significantly influence the antioxidant activity. For example, 2-imidazolthiones (which contain a sulfur atom) react with DPPH at rates comparable to uric acid, a well-known antioxidant, while 2-imidazolones are also reactive, albeit at a slower rate. nih.gov

Furthermore, research on 2-oxo-imidazole-containing dipeptides has shown that these derivatives exhibit a much higher antioxidant capacity than their precursor imidazole dipeptides. mdpi.com Studies on bifunctional 2H-imidazole-derived phenolic compounds have also demonstrated that conjugating a polyphenolic subunit to an imidazole fragment can significantly increase the antiradical capacity, exceeding the activity of some natural polyphenolic compounds. nih.gov This suggests that the imidazole scaffold can act synergistically with other antioxidant moieties to enhance radical scavenging efficacy.

Table 2: Antioxidant Activity of Imidazole Derivatives in DPPH Assay
Imidazole Derivative TypeObserved ActivityReference
2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl]Significant radical scavenging properties researchgate.netcasjournal.org
2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazoleSignificant radical scavenging properties, with higher inhibition than the methoxy-substituted derivative researchgate.netcasjournal.org
2-ImidazolthionesReacted with DPPH at rates comparable to uric acid nih.gov
2-ImidazolonesReacted with DPPH, but at a slower rate than 2-imidazolthiones nih.gov
2-Oxo-imidazole-containing dipeptidesExhibited greater antioxidant capacity than corresponding precursor dipeptides mdpi.com

Advanced Materials and Catalytic Applications of 2 Heptyl 1h Imidazole and Its Analogues

Role in Polymer Science and Coating Technologies

The incorporation of 2-heptyl-1H-imidazole and its long-chain alkyl analogues into polymer science and coating technologies leverages the unique chemical properties of the imidazole (B134444) ring and the physical contributions of the alkyl substituent. These compounds can act as latent curing agents, adhesion promoters, and surface modifiers, significantly influencing the final properties of polymer matrices and coatings.

Long-chain alkyl imidazoles, such as this compound, are recognized for their role in enhancing the durability and environmental resistance of polymer systems, particularly in epoxy resins and protective coatings. The heptyl group, a seven-carbon alkyl chain, imparts hydrophobicity to the molecule. When integrated into a polymer or coating formulation, these molecules can migrate to the surface or interface, creating a non-polar barrier that repels water and other corrosive agents. This is crucial for protecting underlying substrates from moisture-induced degradation, such as corrosion on metals or swelling in composite materials.

In epoxy resin systems, 2-alkyl-imidazoles with long-chain substituents serve as effective latent curing agents. google.com Their poor compatibility with the epoxy resin at room temperature ensures excellent storage stability for one-part compositions. google.com Upon heating, the imidazole becomes compatible and catalyzes the curing reaction, leading to a highly crosslinked, durable polymer network. The presence of the hydrophobic heptyl chain within this network reduces water absorption and improves resistance to chemical attack, thereby extending the service life of the material.

Property Role of Imidazole Ring Role of Heptyl Chain Resulting Enhancement
Curing Agent Catalyzes epoxy ring-openingProvides latency and controlled reactivityStable one-component systems, durable crosslinked network
Adhesion Nitrogen atoms interact with substrate surfacesImproves compatibility with polymer matrixStronger polymer-substrate bond
Resistance Contributes to a stable chemical backboneCreates a hydrophobic, low-energy surfaceReduced water ingress, improved chemical and corrosion resistance

Application in Corrosion Inhibition Studies

Imidazole derivatives are a well-established class of corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these molecules is attributed to their ability to adsorb onto the metal surface and form a protective barrier against corrosive species. This compound, with its specific molecular structure, offers a dual-action mechanism for corrosion inhibition.

The mechanism of corrosion inhibition by this compound involves the adsorption of the molecule onto the metal surface, which blocks the active sites for corrosion. This adsorption is driven by the interaction between the imidazole ring and the metal. The two nitrogen atoms in the imidazole ring, with their lone pairs of electrons, act as the primary adsorption centers. They can coordinate with vacant d-orbitals of the metal atoms (like iron), forming a coordinate bond. researchgate.net Additionally, the π-electrons of the aromatic imidazole ring can interact with the metal surface.

Once the imidazole head is anchored to the surface, the heptyl tail plays a crucial role in the formation of a dense and effective protective film. The hydrophobic alkyl chains orient themselves away from the metal surface, creating a compact, non-polar layer. mdpi.com This layer acts as a physical barrier that displaces water molecules and prevents corrosive ions, such as chloride and sulfate, from reaching the metal surface. The length of the alkyl chain is a critical factor; longer chains, like the heptyl group, increase the surface coverage and the thickness of the hydrophobic barrier, leading to higher inhibition efficiency compared to imidazoles with shorter or no alkyl chains. mdpi.com This self-assembly of molecules results in a tightly packed, inhibitive film that significantly slows down both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. researchgate.net

Inhibitor Feature Interaction/Function Effect on Corrosion
Imidazole Nitrogen Atoms Lone pair electron donation to vacant metal d-orbitalsChemisorption and anchoring of the inhibitor to the surface
Imidazole π-Electrons Interaction with the metal surfaceReinforces adsorption
Heptyl (C7H15) Chain van der Waals interactions between adjacent chainsFormation of a dense, hydrophobic barrier
Overall Molecule Adsorption follows Langmuir isothermBlocks active corrosion sites, prevents access of corrosive species

Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The imidazole moiety is a fundamental building block in coordination chemistry, acting as a versatile N-donor ligand for a vast array of metal ions. wikipedia.org The derivatization of the imidazole ring, such as the introduction of a heptyl group at the 2-position, allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the structure, stability, and properties of the resulting metal complexes and metal-organic frameworks (MOFs).

This compound functions as a monodentate ligand, coordinating to metal centers primarily through the lone pair of electrons on its sp2-hybridized nitrogen atom (N3). jocpr.com The synthesis of transition metal complexes with this ligand typically involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of metals like Co(II), Cu(II), Zn(II), or Cr(III)) with the imidazole derivative in a suitable solvent. bohrium.comazjournalbar.com

The presence of the heptyl group at the 2-position introduces significant steric bulk near the coordination site. This steric hindrance can influence the number of ligands that can coordinate to a metal center and can affect the resulting coordination geometry. For example, while smaller imidazole ligands might readily form octahedral complexes like [M(Im)6]2+, the bulkier this compound may favor complexes with lower coordination numbers, such as tetrahedral or square planar geometries, depending on the metal ion's preference. researchgate.net The synthesis of these complexes allows for the creation of new materials with tailored properties for applications in catalysis, magnetism, and materials science. bohrium.com

The heptyl chain has a profound impact on the solid-state structures of metal complexes, influencing both the immediate coordination geometry and the long-range crystal packing. While the primary coordination bonds (metal-nitrogen) define the local geometry, the flexible and non-polar heptyl chains govern the intermolecular interactions that dictate how the complex molecules arrange themselves in a crystal lattice.

The long alkyl chains introduce significant van der Waals interactions, which become a dominant force in the crystal packing. mdpi.com These interactions can lead to the formation of layered structures or segregated domains where the hydrophobic heptyl chains interdigitate, creating non-polar regions, while the polar metal-imidazole coordination units form separate regions. This self-assembly behavior can influence the material's physical properties, such as solubility, melting point, and even liquid crystalline behavior in some long-chain analogues. researchgate.netnih.gov The flexibility of the heptyl chain can also accommodate different packing motifs, potentially leading to polymorphism, where the same complex crystallizes in different forms with distinct properties. The steric demands of the heptyl group can also distort the ideal coordination geometry (e.g., from a perfect tetrahedron), which in turn can affect the electronic and magnetic properties of the metal center. researchgate.net

Structural Feature Influence of Heptyl Chain
Coordination Number Steric hindrance may favor lower coordination numbers (e.g., 4 instead of 6).
Coordination Geometry Can cause distortions from idealized geometries (e.g., distorted tetrahedral).
Crystal Packing Dominant van der Waals forces lead to specific packing arrangements (e.g., layered structures).
Intermolecular Interactions Promotes self-assembly through hydrophobic interactions and chain interdigitation. mdpi.com
Physical Properties Affects solubility, melting points, and potential for liquid crystallinity. researchgate.netnih.gov

Catalytic Roles in Organic Transformation Reactions

The unique structural features of this compound, combining a nucleophilic/basic imidazole core with a lipophilic heptyl chain, position it as a promising candidate for various catalytic applications in organic synthesis. Its analogues, bearing different alkyl substituents at the C2 position, also exhibit significant catalytic activity, often influenced by the nature of the alkyl group.

Phase Transfer Catalysis and Related Mechanistic Studies

While specific studies detailing the role of this compound as a phase transfer catalyst are not extensively documented in publicly available literature, the principles of phase transfer catalysis (PTC) and the known behavior of similar imidazole derivatives allow for a strong inference of its potential in this domain. Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, or "phase transfer agent," transports a reactant from one phase to the other, enabling the reaction to proceed.

For imidazole derivatives, N-alkylation is a common reaction studied under phase transfer conditions. In such systems, the imidazole acts as a nucleophile. The presence of the heptyl group in this compound would significantly enhance its lipophilicity, making it more soluble in the organic phase. This property is crucial for a phase transfer catalyst, as it needs to shuttle between the aqueous and organic phases or effectively interact at the interface.

The general mechanism for imidazole N-alkylation under solid-liquid PTC conditions involves the deprotonation of the imidazole N-H by a solid base (e.g., KOH or NaOH) to form the imidazolide (B1226674) anion. The phase transfer catalyst, often a quaternary ammonium (B1175870) salt, then forms an ion pair with the imidazolide anion. This lipophilic ion pair is soluble in the organic solvent, where it can react with an alkyl halide. While this compound itself would be the substrate in this particular example, its structural characteristics suggest it could also function as a catalyst in other PTC reactions, particularly if quaternized to form an imidazolium (B1220033) salt. Long-chain alkylimidazolium salts are known to be effective phase transfer catalysts.

Mechanistic studies on related systems have shown that the efficiency of phase transfer catalysis is influenced by several factors, including the structure of the catalyst, the nature of the solvent, the base used, and the reaction temperature. For instance, in the N-alkylation of imidazole, the choice of catalyst and solvent polarity can significantly affect the reaction yield.

Promotion of Specific Organic Synthesis Reactions

Imidazole and its derivatives are well-established as versatile organocatalysts, promoting a wide array of organic reactions. Their catalytic activity stems from their ability to act as nucleophiles, general bases, or proton shuttles. The presence of a long alkyl chain, as in this compound, can influence the catalyst's solubility and steric environment, potentially enhancing its efficacy in certain transformations, particularly in less polar media.

A significant area where imidazoles have demonstrated considerable catalytic prowess is in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis, incorporating essentially all of the atoms of the reactants into the final product. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Imidazole has been shown to be an effective catalyst for the synthesis of various heterocyclic compounds through MCRs. For example, it catalyzes the synthesis of functionalized 2-amino-4H-chromenes, dienes, and 2-aminopyridines from the reaction of malononitrile, an aldehyde, and a third nucleophilic component. rsc.org The proposed mechanism often involves the imidazole acting as a base to deprotonate one of the reactants, thereby initiating the reaction cascade.

Reaction TypeReactantsProductRole of Imidazole CatalystTypical Conditions
Gewald ReactionKetone/Aldehyde, α-Cyanoester, Elemental Sulfur2-AminothiophenesBase catalystEthanol, Reflux
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester (2 equiv.), AmmoniaDihydropyridinesBase catalystEthanol, Reflux
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinonesBrønsted acid/base catalystVarious solvents, often with a catalytic acid
Synthesis of 1,4-DihydropyridinesAromatic Aldehyde, Ethyl Acetoacetate, Ammonium Acetate1,4-DihydropyridinesBase catalystSolvent-free or in ethanol
Synthesis of Polysubstituted Quinolines2-Aminoaryl Ketone, β-KetoesterQuinolinesAcid/Base catalystVarious solvents, often at elevated temperatures

The catalytic role of 2-alkyl-1H-imidazoles extends to other important transformations as well. For instance, they can catalyze acylation reactions and the formation of carbon-carbon bonds. The nucleophilic nature of the imidazole nitrogen allows it to activate substrates, facilitating subsequent reactions. The heptyl group in this compound could potentially enhance its application in non-polar solvents, where many organic transformations are carried out.

Further research into the specific catalytic applications of this compound would be valuable to fully elucidate how the interplay between its lipophilic alkyl chain and its catalytically active imidazole core can be harnessed for the development of novel and efficient synthetic methodologies.

Future Research Perspectives and Emerging Opportunities for 2 Heptyl 1h Imidazole Compounds

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of 2-substituted imidazoles has traditionally been achieved through methods like the Radziszewski reaction. wikipedia.org However, future research is increasingly focused on developing more efficient, economically viable, and environmentally benign synthetic protocols. researchgate.netrsc.org Green chemistry approaches are paramount, emphasizing the use of safer solvents, reduced energy consumption, and recyclable catalysts. mdpi.com

One promising direction is the refinement of one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy and operational simplicity. rsc.orgmedscape.com For 2-Heptyl-1H-imidazole, this could involve the condensation of glyoxal, ammonia, and octanal. Research into novel catalytic systems is crucial for optimizing these reactions. For instance, the use of magnetic nanoparticle-based catalysts facilitates easy separation and reuse, aligning with sustainability goals. mdpi.com Other innovative catalysts, such as silica-supported tetrafluoroboric acid (HBF₄–SiO₂), have shown high efficacy in selectively producing substituted imidazoles. rsc.org

Future synthetic strategies could also explore:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. organic-chemistry.org

Ultrasound-promoted synthesis: Sonication offers another energy-efficient method to facilitate chemical transformations. researchgate.net

Flow chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and product consistency.

The development of these sustainable routes is essential for making this compound and its derivatives more accessible for large-scale applications. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

Methodology Key Advantages Relevance for this compound
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste. rsc.org Efficient one-pot synthesis from octanal, glyoxal, and ammonia.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. organic-chemistry.org Acceleration of the condensation reaction, improving throughput.
Catalysis with Magnetic Nanoparticles Easy catalyst recovery and reusability, environmentally friendly. mdpi.com Sustainable production by simplifying post-reaction purification.
Flow Chemistry Enhanced safety, scalability, precise process control. Potential for continuous, industrial-scale manufacturing.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be indispensable for their unambiguous structural characterization. Standard spectroscopic methods form the foundation of this analysis. jchemrev.com

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C-NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework. researchgate.net Specific chemical shifts and coupling patterns would confirm the presence of the heptyl chain, the integrity of the imidazole (B134444) ring, and the position of various substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups and the vibrational modes of the imidazole ring. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight data, allowing for the confirmation of the elemental composition of newly synthesized compounds. mdpi.com

For more complex structural challenges, such as determining the three-dimensional arrangement of atoms in crystalline derivatives, X-ray crystallography is the definitive technique. researchgate.net It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding structure-property relationships.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT) calculations , is emerging as a powerful complementary tool. researchgate.net DFT can be used to predict spectroscopic data (NMR, IR), molecular orbital energies, and molecular electrostatic potential maps, offering deeper insights into the electronic structure and reactivity of this compound derivatives. gazi.edu.tr

Integration with High-Throughput Screening for Activity Discovery in Chemical Libraries

High-Throughput Screening (HTS) has revolutionized the discovery of new functional molecules by enabling the rapid testing of thousands to millions of compounds. news-medical.net The integration of this compound and its derivatives into focused chemical libraries is a key opportunity for uncovering novel activities. ncsu.edu

The process involves several key stages:

Library Design and Synthesis: Creation of a diverse library of compounds based on the this compound scaffold. This can be achieved using combinatorial chemistry techniques coupled with the efficient synthetic routes discussed previously.

Assay Development: Designing robust and automated biological or chemical assays to test for specific activities. news-medical.net

Screening and Hit Identification: Utilizing robotic automation to screen the library and identify "hits"—compounds that show desired activity. nih.gov

The unique structural feature of this compound—a polar heterocyclic head and a nonpolar alkyl tail—makes it an interesting candidate for screening campaigns. This amphiphilic character could lead to interactions with biological membranes or specific protein binding pockets. HTS campaigns could explore a wide range of potential applications, including antibacterial, antifungal, or enzyme inhibitory activities, by screening against relevant biological targets. nih.govresearchgate.net

Exploration of New Application Domains in Chemical and Materials Science

The distinct molecular structure of this compound suggests potential applications beyond the traditional biological realm, particularly in materials science. The imidazole ring can act as a ligand, a base, or a hydrogen-bond donor/acceptor, while the heptyl chain can influence solubility, viscosity, and self-assembly properties. researchgate.net

Emerging areas of exploration include:

Corrosion Inhibitors: 2-Alkyl imidazoles are known to be effective corrosion inhibitors, particularly for copper and steel. google.com The heptyl group in this compound could enhance its adsorption on metal surfaces, offering improved protection.

Polymers and Ionic Liquids: The imidazole nucleus is a key building block for polymers and ionic liquids. researchgate.net Derivatives of this compound could be used to synthesize novel polymers with specific thermal or mechanical properties. Alkylation of the second nitrogen atom would yield imidazolium (B1220033) salts, which are a class of ionic liquids. The heptyl chain would likely result in a lower melting point and viscosity compared to shorter-chain analogues.

Functional Materials: The ability of the imidazole ring to coordinate with metal ions makes it a candidate for the synthesis of Metal-Organic Frameworks (MOFs). rsc.org The heptyl chains could modify the pore environment within the MOF, potentially tuning its properties for specific gas storage or catalysis applications.

Table 2: Potential Applications in Chemical and Materials Science

Application Domain Role of this compound Potential Advantage of the Heptyl Group
Corrosion Inhibition Forms a protective film on metal surfaces. google.com Enhanced surface adhesion and hydrophobicity, improving protection.
Ionic Liquids Precursor to 1,3-disubstituted imidazolium salts. Lowering melting point and viscosity, tuning solvent properties.
Polymer Science Monomer or additive in polymer synthesis. researchgate.net Modifying polymer solubility, flexibility, and thermal stability.
Metal-Organic Frameworks (MOFs) Organic linker coordinating to metal centers. rsc.org Functionalizing the pore surfaces, altering guest-host interactions.

Synergistic Research Combining Imidazole Scaffolds with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more distinct pharmacophores or functional moieties into a single molecule, is a powerful approach in modern chemical research. nih.gov Future research should focus on the synergistic combination of the this compound scaffold with other heterocyclic systems to create novel hybrid molecules with enhanced or entirely new properties. researchgate.netnih.gov

The imidazole ring can be fused or linked to other heterocycles such as:

Pyrazoles

Triazoles jchemrev.com

Quinolines

Benzimidazoles researchgate.net

This approach aims to leverage the distinct chemical and biological attributes of each heterocyclic component. For example, combining the imidazole core with a moiety known for a specific biological activity could lead to a hybrid compound with dual modes of action or improved potency. nih.gov From a materials science perspective, creating such hybrids could generate novel dyes, ligands for catalysis, or building blocks for complex supramolecular architectures. rsc.org The 2-heptyl group would remain a key modulator of the final molecule's physical properties, such as its solubility and ability to participate in self-assembly processes.

Q & A

Q. How can conflicting reports on the antimicrobial efficacy of this compound derivatives be reconciled?

  • Methodology : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth) and control for bacterial strain variability (e.g., ATCC vs. clinical isolates). Meta-analyses of published data using funnel plots detect publication bias, while in vivo models (e.g., murine infection) validate in vitro findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.